molecular formula C21H25Cl2NO3S2 B12023552 11-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid

11-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid

Cat. No.: B12023552
M. Wt: 474.5 g/mol
InChI Key: DUXYOSBLTBOEQB-AQTBWJFISA-N
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Description

11-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid is a complex organic compound with the molecular formula C21H25Cl2NO3S2. This compound is notable for its unique structure, which includes a thiazolidinone ring, a dichlorobenzylidene moiety, and an undecanoic acid chain.

Preparation Methods

The synthesis of 11-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid typically involves the condensation of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with an appropriate acid chloride to form the thiazolidinone ring.

Chemical Reactions Analysis

11-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

11-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It may be used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 11-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichlorobenzylidene moiety may also contribute to its biological activity by interacting with cellular membranes and disrupting their function .

Comparison with Similar Compounds

11-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential for various applications in scientific research.

Properties

Molecular Formula

C21H25Cl2NO3S2

Molecular Weight

474.5 g/mol

IUPAC Name

11-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid

InChI

InChI=1S/C21H25Cl2NO3S2/c22-16-11-10-15(17(23)14-16)13-18-20(27)24(21(28)29-18)12-8-6-4-2-1-3-5-7-9-19(25)26/h10-11,13-14H,1-9,12H2,(H,25,26)/b18-13-

InChI Key

DUXYOSBLTBOEQB-AQTBWJFISA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O

Origin of Product

United States

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